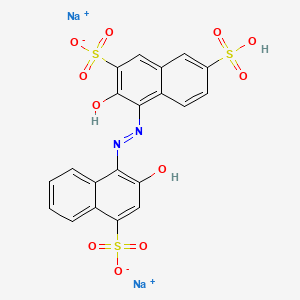

Azul de naftol hidroxílico sal disódica

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydroxy naphthol blue disodium salt is a chemical compound belonging to the class of azo dyes. It is commonly used as a pH indicator and exists as small blue crystals. This compound is particularly suitable for the quantification of metal leaching in metal affinity chromatography .

Aplicaciones Científicas De Investigación

Hydroxy naphthol blue disodium salt has a wide range of scientific research applications:

Chemistry: It is used as a pH indicator and in metal affinity chromatography for the quantification of metal leaching.

Biology: The compound is used in various staining techniques in histology and hematology.

Medicine: It is employed in diagnostic assays to detect specific ions and molecules.

Industry: Hydroxy naphthol blue disodium salt is used in the manufacturing of dyes and pigments.

Análisis Bioquímico

Biochemical Properties

Hydroxy Naphthol Blue Disodium Salt plays a significant role in biochemical reactions. It changes color at pH range 12-13 from blue to reddish pink in the presence of calcium ions and to deep blue in the presence of disodium ethylenediaminetetraacetic acid (EDTA)

Cellular Effects

Given its role as a pH indicator and its use in metal affinity chromatography, it may influence cell function by interacting with calcium ions and EDTA .

Molecular Mechanism

The molecular mechanism of Hydroxy Naphthol Blue Disodium Salt involves its ability to change color in response to changes in pH and the presence of certain ions This suggests that it may interact with biomolecules in a way that is sensitive to these conditions

Métodos De Preparación

Hydroxy naphthol blue disodium salt is synthesized through a series of chemical reactions involving naphthol derivatives and diazonium salts. The synthetic route typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative under controlled pH conditions. Industrial production methods often involve large-scale batch processes to ensure consistency and purity of the final product .

Análisis De Reacciones Químicas

Hydroxy naphthol blue disodium salt undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also be reduced, typically using reducing agents like sodium dithionite.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .

Mecanismo De Acción

The mechanism by which hydroxy naphthol blue disodium salt exerts its effects involves its ability to change color in response to pH changes. This color change is due to the structural changes in the molecule when it interacts with hydrogen ions. The molecular targets and pathways involved include the interaction with metal ions and the formation of complexes that result in a visible color change .

Comparación Con Compuestos Similares

Hydroxy naphthol blue disodium salt can be compared with other similar compounds such as:

- Eriochrome® Black T

- Calmagite

- Xylenol Orange tetrasodium salt

- Trypan Blue solution

What sets hydroxy naphthol blue disodium salt apart is its specific pH range for color change (12-13) and its suitability for quantifying metal leaching in metal affinity chromatography .

Propiedades

Número CAS |

165660-27-5 |

|---|---|

Fórmula molecular |

C20H14N2Na2O11S3 |

Peso molecular |

600.5 g/mol |

Nombre IUPAC |

disodium;3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C20H14N2O11S3.2Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);; |

Clave InChI |

PPLGBYKWDBFHQY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na].[Na] |

Origen del producto |

United States |

Q1: How does Hydroxy Naphthol Blue Disodium Salt help in detecting DNA?

A1: Hydroxy Naphthol Blue Disodium Salt itself doesn't directly bind to DNA. Instead, it acts as a signal enhancer in the presence of both DNA and a cationic surfactant called Cetyltrimethylammonium Bromide (CTMAB). This combination leads to a significant increase in Resonance Light Scattering (RLS) intensity. [] This amplified RLS signal is directly proportional to the concentration of DNA, allowing for quantification.

Q2: What types of DNA were studied with this method, and what were the detection limits?

A2: The research focused on two types of DNA: fsDNA and ctDNA. Using Hydroxy Naphthol Blue Disodium Salt and CTMAB, the method achieved impressive detection limits: 25.93 ng/mL for fsDNA and 24.91 ng/mL for ctDNA. [] This demonstrates the method's sensitivity in detecting low concentrations of DNA.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid](/img/structure/B1142779.png)

![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)

![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1142792.png)